molecular formula C14H11FINO B3714590 4-fluoro-N-(4-iodo-2-methylphenyl)benzamide

4-fluoro-N-(4-iodo-2-methylphenyl)benzamide

Cat. No.: B3714590
M. Wt: 355.15 g/mol
InChI Key: VYEWIHBKBOHYPY-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11FINO This compound is characterized by the presence of a fluoro group, an iodo group, and a methyl group attached to a benzamide structure

Preparation Methods

The synthesis of 4-fluoro-N-(4-iodo-2-methylphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Iodination: The amino group is converted to an iodo group through a Sandmeyer reaction, which involves the use of sodium nitrite and potassium iodide.

    Amidation: Finally, the iodo-substituted compound is reacted with 4-fluoroaniline to form the desired benzamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-N-(4-iodo-2-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluoro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield carboxylic acid derivatives.

    Coupling Reactions: The iodo group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-N-(4-iodo-2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The fluoro and iodo groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-Fluoro-N-(4-iodo-2-methylphenyl)benzamide can be compared with other similar compounds, such as:

    4-Fluoro-N-(4-iodophenyl)benzamide: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    4-Fluoro-N-(4-bromo-2-methylphenyl)benzamide: Contains a bromo group instead of an iodo group, leading to different reactivity in substitution and coupling reactions.

    4-Fluoro-N-(4-chloro-2-methylphenyl)benzamide: Contains a chloro group, which can influence its chemical and biological properties.

The presence of the iodo group in this compound makes it particularly useful in coupling reactions and enhances its potential biological activity.

Properties

IUPAC Name

4-fluoro-N-(4-iodo-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FINO/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEWIHBKBOHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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